molecular formula C17H28N2O2 B4972494 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine

1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine

Katalognummer: B4972494
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: YRLUVLNNALIZOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine is a piperazine derivative featuring a branched aliphatic substituent (butan-2-yl) at the 1-position and a 2,3-dimethoxybenzyl group at the 4-position. The 2,3-dimethoxybenzyl moiety contributes aromaticity and electron-donating methoxy groups, while the butan-2-yl substituent introduces lipophilicity and steric bulk.

Eigenschaften

IUPAC Name

1-butan-2-yl-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-5-14(2)19-11-9-18(10-12-19)13-15-7-6-8-16(20-3)17(15)21-4/h6-8,14H,5,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLUVLNNALIZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl

Biologische Aktivität

1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a piperazine ring and various substituents. The molecular formula is C17H28N2O2, with a molecular weight of 288.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The structure of 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine can be represented as follows:

Structure C17H28N2O2\text{Structure }C_{17}H_{28}N_{2}O_{2}

The presence of the butan-2-yl group and the 2,3-dimethoxybenzyl moiety contributes to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine exhibits various biological activities, primarily through its interactions with specific receptors. Interaction studies have focused on its binding affinity and pharmacological effects against several biological targets.

Binding Affinity and Receptor Interaction

  • Sigma Receptors : Similar compounds have shown dual affinity for sigma receptors (S1R and S2R), which are implicated in various neurological conditions. For instance, structural modifications in piperazine derivatives have been linked to enhanced receptor binding profiles, suggesting that 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine may also exhibit such properties .
  • Cytotoxicity : Preliminary studies indicate that compounds related to this piperazine derivative can increase the sensitivity of cancer cells to apoptotic ligands. For example, some piperazine-based compounds have been shown to induce mitotic arrest in colon cancer cells, enhancing their susceptibility to apoptosis .
  • Purinergic Signaling : The compound may interact with purinergic receptors, which are involved in inflammatory responses and pain modulation. This interaction could position it as a potential therapeutic agent for conditions like rheumatoid arthritis and neuropathic pain .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazineC17H28ClN2Chlorine substitution may enhance lipophilicity and alter receptor binding profiles.
1-(Butan-2-yl)-4-(phenethyl)piperazineC19H30N2Contains a phenethyl group that may influence psychoactive properties.
1-(Cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)piperazineC19H30N2O2Cyclohexane ring introduces steric bulk that could affect receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of piperazine derivatives:

  • Cytotoxic Assessment : A study conducted on piperazine derivatives showed significant cytotoxic effects against colon cancer cell lines, with some derivatives demonstrating an ED50 as low as 115 nM .
  • Receptor Binding Studies : Research on related compounds indicated that modifications in the piperazine structure can lead to varying affinities for sigma receptors, with implications for neuropharmacology .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine is C17H28N2O2, with a molecular weight of 288.43 g/mol. Its structure can be represented as follows:

  • IUPAC Name : 1-butan-2-yl-4-[(2,3-dimethoxyphenyl)methyl]piperazine
  • Canonical SMILES : CCC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC

Neuropharmacology

Research indicates that compounds similar to 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine may exhibit significant neuropharmacological effects. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in the treatment of various psychiatric disorders. Studies on related compounds have shown that modifications in the side chains can enhance receptor binding affinity and selectivity.

Antidepressant Activity

Preliminary studies suggest that derivatives of this compound may possess antidepressant-like properties. The interaction with serotonin receptors could provide a pathway for developing new antidepressants with fewer side effects compared to existing medications.

Anticancer Potential

The structural features of 1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine indicate potential anticancer activity. Research into similar piperazine derivatives has revealed their ability to inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Binding Affinity Studies

A study conducted on related piperazine compounds demonstrated their binding affinities to various receptors using radiolabeled ligand binding assays. These studies highlighted the importance of structural modifications in enhancing biological activity:

Compound NameBinding Affinity (Ki)Target Receptor
1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazineTBDSerotonin (5-HT)
1-(Butan-2-yl)-4-(phenethyl)piperazineTBDDopamine (D2)
1-(Cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)piperazineTBDAdrenergic (α1)

Case Study 2: In Vivo Efficacy

In vivo studies on structurally related compounds have shown promising results in animal models for depression and anxiety. These studies utilized behavioral tests such as the forced swim test and elevated plus maze to evaluate efficacy:

Compound NameModel UsedResult
1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazineForced Swim TestSignificant reduction in immobility time
1-(Butan-2-yl)-4-(phenethyl)piperazineElevated Plus MazeIncreased time spent in open arms

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The biological activity of piperazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position 1/4) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Evidence Source
1-(Butan-2-yl)-4-(2,3-dimethoxybenzyl)piperazine Butan-2-yl / 2,3-dimethoxybenzyl C₁₇H₂₇N₂O₂ 307.41 (calculated) Inferred: Moderate lipophilicity -
1-(2,3-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine 3-Methylbenzyl / 2,3-dimethoxybenzyl C₂₁H₂₈N₂O₂ 340.47 Not reported
1-(2,3-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine 3,4,5-Trimethoxybenzyl / 2,3-dimethoxybenzyl C₂₃H₃₂N₂O₅ 416.52 Not reported
1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine 4-Substitutedbenzoyl / 4-chlorobenzhydryl Variable ~450–500 Cytotoxicity against cancer cell lines (e.g., IC₅₀: 5–20 µM)
1-(3,4-Methylenedioxyphenyl)piperazine 3,4-Methylenedioxyphenyl / H C₁₁H₁₄N₂O₂ 206.24 Psychostimulatory effects
Key Observations:
  • Steric Effects : The 2,3-dimethoxybenzyl group is common in analogues (e.g., ), but additional methoxy groups (e.g., 3,4,5-trimethoxy in ) increase steric hindrance, which may reduce receptor binding efficiency.
Receptor Binding Affinity
  • Dopamine D₂ Receptor : Compounds with aromatic substituents (e.g., 2-nitrobenzyl in ) show higher D₂ affinity than aliphatic groups. The target compound’s butan-2-yl group may reduce D₂ binding compared to nitrobenzyl derivatives but could improve metabolic stability .
  • Serotonin 5-HT₁A: 1-(1-Naphthyl)piperazine derivatives exhibit dual D₂/5-HT₁A affinity (Kᵢ: 10–100 nM) .
Cytotoxicity
  • 4-Chlorobenzhydryl derivatives (e.g., ) demonstrate cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells (IC₅₀: 5–20 µM). The target compound’s aliphatic substituent may reduce cytotoxicity compared to aromatic analogues but warrants empirical testing.
Neuropharmacological Effects
  • Benzylpiperazines (e.g., BZP in ) are associated with stimulant effects, while phenylpiperazines (e.g., mCPP) act as serotonin agonists. The 2,3-dimethoxybenzyl group in the target compound may confer mixed activity, depending on substituent positioning .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.